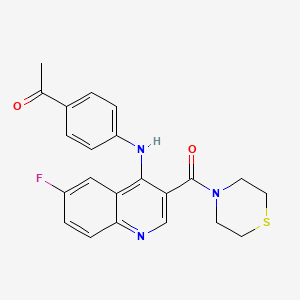

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone

Description

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone (CAS: 1357729-10-2) is a quinoline-based compound with a molecular formula of C22H20FN3O2S and a molecular weight of 409.5 g/mol . Its structure features:

- A 6-fluoroquinoline core.

- A thiomorpholine-4-carbonyl group at position 3 of the quinoline ring.

- A phenylamino group at position 4, substituted with an ethanone moiety.

This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes like aldehyde dehydrogenase (ALDH1A1) and CYP51, which are targets in oncology and infectious diseases, respectively . The thiomorpholine group enhances metabolic stability compared to morpholine or piperazine analogs, while the fluorine atom improves bioavailability through increased lipophilicity .

Properties

IUPAC Name |

1-[4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S/c1-14(27)15-2-5-17(6-3-15)25-21-18-12-16(23)4-7-20(18)24-13-19(21)22(28)26-8-10-29-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZAISXPLKAFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination using reagents such as Selectfluor.

Thiomorpholine Ring Formation: The thiomorpholine ring is formed through a nucleophilic substitution reaction involving a suitable thiol and an epoxide.

Coupling Reactions: The final step involves coupling the quinoline derivative with the thiomorpholine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions using hydrogenation catalysts like palladium on carbon can reduce the quinoline ring to tetrahydroquinoline derivatives.

Coupling Reactions: The compound can participate in further cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, disrupting the replication process and leading to cell death. The fluoro substituent enhances the compound’s binding affinity to its targets, while the thiomorpholine ring increases its solubility and bioavailability. These interactions result in the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural and pharmacological differences between the target compound and its analogs:

Functional Group Impact on Activity

- Fluorine vs. Chlorine: Fluorine in the target compound improves metabolic stability and membrane permeability compared to chlorine in antimalarial analogs (e.g., 7-chloroquinoline derivatives) . Chlorine, however, enhances antimalarial potency due to stronger electron-withdrawing effects .

- Thiomorpholine vs. Piperazine : The thiomorpholine-4-carbonyl group in the target compound offers better resistance to oxidative metabolism than piperazine derivatives (e.g., methylsulfonyl-piperazine in ALDH1A1 inhibitors) .

- Ethanone-Phenylamino Group: This moiety is conserved across analogs and critical for binding to enzyme active sites, as seen in ALDH1A1 inhibitors and antitubercular quinoline derivatives .

Biological Activity

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure comprises a quinoline core, a thiomorpholine ring, and a fluoro substituent, which contribute to its biological activity. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H20FN3O2S

- Molecular Weight : 409.48 g/mol

- IUPAC Name : 1-[4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]phenyl]ethanone

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The quinoline structure is known for its capacity to intercalate into DNA, thereby disrupting cellular replication processes. The fluoro group enhances binding affinity to target sites, while the thiomorpholine ring improves solubility and bioavailability. These interactions can lead to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Biological Activities

1-(4-((6-Fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)phenyl)ethanone has been investigated for various biological activities, including:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinolone have shown potent inhibitory effects on cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting DNA synthesis and function .

Antimicrobial Properties

The compound's structural features suggest potential antibacterial activity. Similar quinoline derivatives have been studied for their efficacy against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as critical pathogens by the World Health Organization due to their resistance to multiple drugs .

Study 1: Anticancer Efficacy

In a study focused on the synthesis and biological evaluation of quinolone derivatives, certain compounds demonstrated significant anti-proliferative activity against several cancer cell lines. For example, derivatives showed IC50 values comparable to established chemotherapeutics like camptothecin, indicating their potential as effective anticancer agents .

Study 2: Antibacterial Activity

A series of experiments evaluated the antibacterial activity of related quinolone compounds against resistant bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, highlighting their potential for development into new antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H20FN3O2S |

| Molecular Weight | 409.48 g/mol |

| Anticancer IC50 (HeLa) | ~5 µM |

| Antibacterial Activity (E. coli) | Inhibition at 10 µg/mL |

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 7 |

| HeLa (Cervical Cancer) | 5 |

| HepG2 (Liver Cancer) | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.